molecular formula C8H10O2 B2510333 Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid CAS No. 1800541-65-4

Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid

Cat. No.: B2510333
CAS No.: 1800541-65-4
M. Wt: 138.166
InChI Key: GLXLKYZFCYGALR-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is an organic compound with a unique bicyclic structure. It is characterized by a seven-membered ring fused with a three-membered ring, which imparts significant strain and reactivity to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The strained bicyclic structure makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, alcohols, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid involves its interaction with various molecular targets. The strained bicyclic structure allows it to participate in unique chemical reactions, which can modulate biological pathways. For example, its ability to undergo nucleophilic substitution can lead to the formation of bioactive derivatives that interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene (Norbornene): Another bicyclic compound with a similar structure but different reactivity due to the absence of a carboxylic acid group.

    Bicyclo[3.2.1]oct-6-ene: A larger bicyclic compound with an additional carbon atom in the ring structure.

Uniqueness

Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is unique due to its specific ring strain and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

bicyclo[3.2.0]hept-6-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-2-1-3-6(5)7/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLKYZFCYGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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